molecular formula C12H12BrNO2 B11763984 6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B11763984
M. Wt: 282.13 g/mol
InChI Key: XGNBRECGBUPALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method allows for the formation of spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign reagents and solvents, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with molecular targets such as sigma receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific combination of an isobenzofuran moiety with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

5-bromospiro[2-benzofuran-3,4'-piperidine]-1-one

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12/h1-2,7,14H,3-6H2

InChI Key

XGNBRECGBUPALG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Br)C(=O)O2

Origin of Product

United States

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